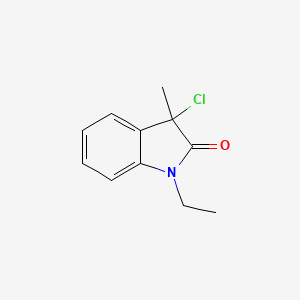
2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- can be compared with other indole derivatives such as:
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-3H-naphth[2,1-b][1,4]oxazine]: Used as a photochromic material in molecular electronics.
Oxindole: Known for its biological activities and used in the treatment of infections, cancer, and arthritis.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
The uniqueness of 2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61110-66-5 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-chloro-1-ethyl-3-methylindol-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-3-13-9-7-5-4-6-8(9)11(2,12)10(13)14/h4-7H,3H2,1-2H3 |
InChI Key |
WFGHSVKGZJUEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


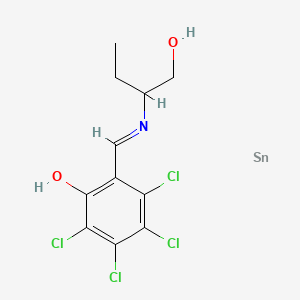
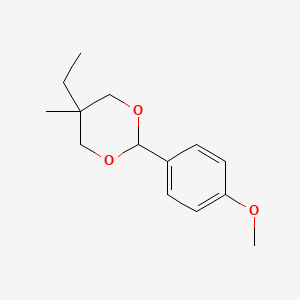
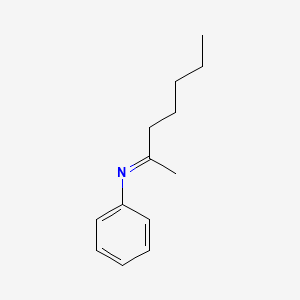
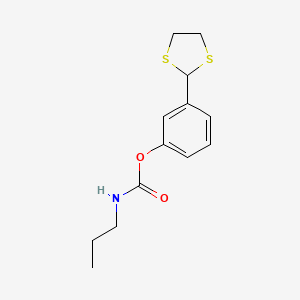
![1,1'-[(4-Ethynylphenyl)methylene]dipiperidine](/img/structure/B14575984.png)
![{3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14576005.png)
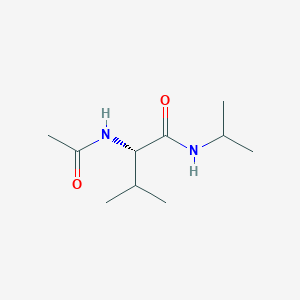
![3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14576019.png)
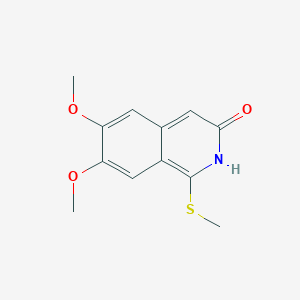
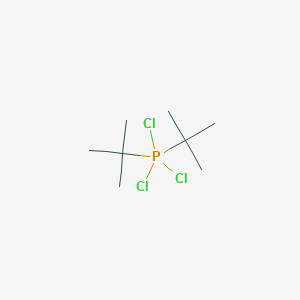
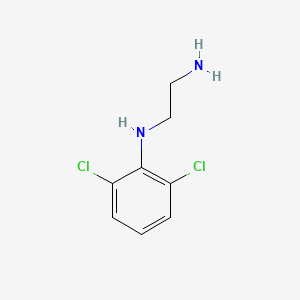
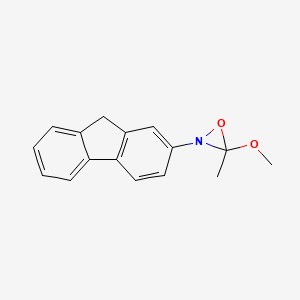
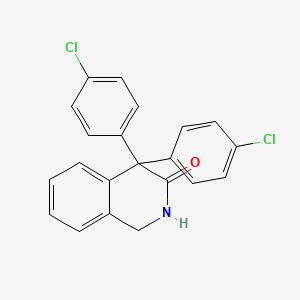
![[2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-diyl]bis(phenylmethanone)](/img/structure/B14576043.png)
